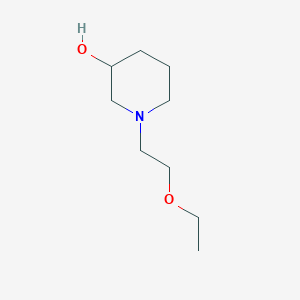
3-(4,4-Difluoropiperidin-1-yl)-3-oxopropanenitrile
Overview
Description
3-(4,4-Difluoropiperidin-1-yl)-3-oxopropanenitrile is a fluorinated organic compound characterized by its unique chemical structure. This compound is part of the piperidine family, which consists of six-membered rings containing nitrogen atoms. The presence of fluorine atoms in its structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-Difluoropiperidin-1-yl)-3-oxopropanenitrile typically involves the reaction of 4,4-difluoropiperidine with suitable reagents under controlled conditions. One common method is the reaction of 4,4-difluoropiperidine with chloroacetonitrile in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and safety. Large-scale reactors equipped with precise temperature and pressure controls are used to maintain optimal reaction conditions. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(4,4-Difluoropiperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typical reagents.
Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 3-(4,4-Difluoropiperidin-1-yl)-3-oxopropanoic acid or its esters.
Reduction: 3-(4,4-Difluoropiperidin-1-yl)propanenitrile.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4,4-Difluoropiperidin-1-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: Its unique properties make it useful in the creation of advanced materials and coatings.
Mechanism of Action
The mechanism by which 3-(4,4-Difluoropiperidin-1-yl)-3-oxopropanenitrile exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would vary based on the specific application and target.
Comparison with Similar Compounds
3-(4,4-Difluoropiperidin-1-yl)propanenitrile
1-amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol
(4,4-Difluoropiperidin-3-yl)methanol
Uniqueness: 3-(4,4-Difluoropiperidin-1-yl)-3-oxopropanenitrile stands out due to its specific functional groups and the presence of both fluorine atoms and a nitrile group
Properties
IUPAC Name |
3-(4,4-difluoropiperidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c9-8(10)2-5-12(6-3-8)7(13)1-4-11/h1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPRJAWXDFLKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1488196.png)

![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488199.png)

![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488201.png)



![Ethyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1488206.png)

![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1488211.png)


![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488218.png)
